molecular formula C10H10BrClO3 B1423527 Methyl 4-(2-bromoethoxy)-3-chlorobenzoate CAS No. 205106-54-3

Methyl 4-(2-bromoethoxy)-3-chlorobenzoate

Cat. No. B1423527
M. Wt: 293.54 g/mol
InChI Key: KCXJTYFMIJPMIC-UHFFFAOYSA-N
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Description

“Methyl 4-(2-bromoethoxy)-3-chlorobenzoate” is a chemical compound. It contains a total of 25 bonds: 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 ether (aromatic) .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(2-bromoethoxy)-3-chlorobenzoate” includes a six-membered aromatic ring, an ester group, and an ether group .


Physical And Chemical Properties Analysis

“Methyl 4-(2-bromoethoxy)-3-chlorobenzoate” has a molecular weight of 259.1 . Its boiling point is 67-69 .

Scientific Research Applications

Environmental Impact and Toxicology

Research on compounds like 2,4-D herbicides offers insights into the environmental fate and behavior of chlorinated compounds, which are structurally related or have similar applications to Methyl 4-(2-bromoethoxy)-3-chlorobenzoate. For instance, Islam et al. (2017) reviewed the environmental and eco-toxicological effects of 2,4-dichlorophenoxyacetic acid (2,4-D), emphasizing the need for understanding the environmental persistence and toxicity of such chemicals to safeguard ecosystems and human health Islam et al., 2017.

Synthesis and Application in Chemistry

The synthesis and application of halogenated compounds, such as 2-fluoro-4-bromobiphenyl, provide valuable methodologies that could be relevant to the synthesis or application of Methyl 4-(2-bromoethoxy)-3-chlorobenzoate. Qiu et al. (2009) discussed a practical synthesis method for 2-fluoro-4-bromobiphenyl, highlighting the challenges and solutions in the synthesis of halogenated aromatic compounds Qiu et al., 2009. Such methodologies are crucial for developing efficient, scalable, and environmentally friendly synthetic routes, potentially applicable to related compounds.

Advanced Materials and Chemosensors

The development of chemosensors based on specific molecular frameworks, such as those derived from 4-methyl-2,6-diformylphenol, exemplifies the application of organic compounds in detecting various analytes. Roy (2021) discussed the versatility of 4-methyl-2,6-diformylphenol-based chemosensors for detecting metal ions, anions, and neutral molecules Roy, 2021. This research highlights the potential for Methyl 4-(2-bromoethoxy)-3-chlorobenzoate derivatives to be used in sensor technologies, given the appropriate functionalization and application development.

Safety And Hazards

The safety information for “Methyl 4-(2-bromoethoxy)-3-chlorobenzoate” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 4-(2-bromoethoxy)-3-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClO3/c1-14-10(13)7-2-3-9(8(12)6-7)15-5-4-11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXJTYFMIJPMIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCCBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60712430
Record name Methyl 4-(2-bromoethoxy)-3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-bromoethoxy)-3-chlorobenzoate

CAS RN

205106-54-3
Record name Methyl 4-(2-bromoethoxy)-3-chlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60712430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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